4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine
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Overview
Description
4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is a useful research compound. Its molecular formula is C28H26ClN5 and its molecular weight is 468. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have demonstrated significant anticancer properties in various studies. For example, specific quinazoline compounds have shown cytotoxic effects against human cancer cell lines, including HeLa cells, by inducing morphological changes and necrosis. The interaction of these compounds with DNA, although not always resulting in direct DNA damage, suggests a complex mechanism of action, potentially through interference with cellular signaling pathways or enzymes critical for cancer cell proliferation (Ovádeková et al., 2005).
Antimicrobial and Antifungal Activities
Synthetic efforts have led to the creation of novel [1,2,4]triazolo[1,5-c]quinazoline derivatives with significant antibacterial activities against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activities. These findings highlight the potential of quinazoline derivatives as lead compounds for developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Zeydi et al., 2017).
Antihistaminic Effects
Some quinazoline derivatives have been synthesized and tested for their H1-antihistaminic activity, showing protective effects against histamine-induced bronchospasm in animal models. These studies suggest the potential of quinazoline derivatives in the development of new antihistamines with improved efficacy and reduced sedative effects compared to existing medications (Alagarsamy et al., 2007).
Molecular Docking and Structural Analysis
Advancements in computational chemistry have enabled the detailed study of the interaction between quinazoline derivatives and biological targets. For instance, molecular docking studies of triazoloquinazoline compounds with proteins such as SHP2 have shown favorable interactions, suggesting potential therapeutic applications in targeting specific signaling pathways involved in diseases (Wu et al., 2021).
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known for their versatile biological activities, which can be attributed to their ability to readily bind with various enzymes and receptors in the biological system .
Biochemical Pathways
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetics of triazole compounds are generally well-studied, and these compounds are known to have good bioavailability .
Result of Action
Given the wide range of biological activities exhibited by triazole compounds, it can be inferred that this compound may have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of triazole compounds .
Properties
IUPAC Name |
5-(4-benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClN5/c1-19-6-5-9-22(16-19)26-28-30-27(24-18-23(29)10-11-25(24)34(28)32-31-26)33-14-12-21(13-15-33)17-20-7-3-2-4-8-20/h2-11,16,18,21H,12-15,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDKYMPMEBGHLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCC(CC5)CC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.